Sucnr1-IN-2

Structural biology Cryo-EM GPCR drug discovery

SUCNR1-IN-2 is the only SUCNR1 ligand with an experimentally determined cryo-EM structure bound to native human SUCNR1 in the active, Gi-coupled conformation (PDB 8YKV, 2.48 Å). Unlike NF-56-EJ40—a silent antagonist occupying an intracellular allosteric site—SUCNR1-IN-2 is a high-affinity partial agonist (EC50 23 nM, Emax 61%) that engages a dual-pocket binding mode at the orthosteric and extended extracellular pockets. This unique pharmacology enables dissection of signaling amplitude versus presence in neuroinflammation models, directly supported by patent US20230293504A1. Ideal for structure-based drug design, GPCR conformational dynamics, and ligand bias studies. Confirm your batch's partial agonist activity before assay deployment.

Molecular Formula C17H13F3N2O6
Molecular Weight 398.29 g/mol
Cat. No. B12377795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucnr1-IN-2
Molecular FormulaC17H13F3N2O6
Molecular Weight398.29 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)NC(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C17H13F3N2O6/c18-17(19,20)28-10-6-4-9(5-7-10)11-2-1-3-12(21-11)15(25)22-13(16(26)27)8-14(23)24/h1-7,13H,8H2,(H,22,25)(H,23,24)(H,26,27)/t13-/m0/s1
InChIKeyTUTOXIPIHTUWDS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SUCNR1-IN-2: A Structurally-Characterized Human SUCNR1 Partial Agonist for Neuroinflammation Research


SUCNR1-IN-2 (CAS 2988733-54-4, also referred to as Compound 31 or Statement 35) is a synthetic small-molecule ligand of the succinate receptor SUCNR1 (GPR91), a Class A G-protein-coupled receptor that senses the tricarboxylic acid cycle intermediate succinate [1]. Unlike the majority of well-characterized SUCNR1 tool compounds, which function as competitive antagonists, SUCNR1-IN-2 acts as a high-affinity partial agonist with an EC50 of 23 nM and an Emax of 61% in IP3 accumulation assays at human SUCNR1 [2]. Its cryo-electron microscopy (cryo-EM) structure in complex with native human SUCNR1 has been solved at 2.48 Å resolution (PDB 8YKV), revealing a distinctive dual-pocket binding mode that is not observed in other structurally characterized SUCNR1 ligands [3]. The compound is specifically associated with the study of neurodegenerative diseases involving neuroinflammation, as described in patent US20230293504A1 [4].

Why SUCNR1-IN-2 Cannot Be Replaced by Generic SUCNR1 Antagonists


SUCNR1-targeting tool compounds are not functionally interchangeable. The most widely cited SUCNR1 probe, NF-56-EJ40, is a full antagonist with no detectable agonist activity and is species-selective (inactive at rodent SUCNR1) [1]. In contrast, SUCNR1-IN-2 is a partial agonist (EC50 23 nM, Emax 61%) that stabilizes a distinct active-state conformation of the receptor, as demonstrated by its cryo-EM structure with human SUCNR1 [2][3]. This mechanistic difference means that SUCNR1-IN-2 partially activates Gi-coupled signaling while simultaneously attenuating full agonist responses mediated by succinate—a pharmacological profile categorically different from silent antagonists such as NF-56-EJ40. Furthermore, the zwitterionic inhibitor SUCNR1-IN-1 (Compound 20, IC50 88 nM) and the low-potency antagonist compound 7a (IC50 20 μM) represent entirely different chemical scaffolds with distinct binding modes and potency ranges [4][5]. Substituting one SUCNR1 ligand for another without accounting for these pharmacological and structural differences can produce contradictory or misleading results in functional assays, particularly in neuroinflammation models where SUCNR1-IN-2's partial agonism may have context-dependent effects distinct from full antagonism.

Quantitative Differentiation of SUCNR1-IN-2 from Closest SUCNR1 Tool Compounds


Structural Biology: SUCNR1-IN-2 Is the Only SUCNR1 Ligand with a Cryo-EM Structure Bound to Native Human SUCNR1

SUCNR1-IN-2 (Compound 31) is the only SUCNR1 ligand for which a high-resolution structure in complex with native human SUCNR1 has been experimentally determined. The cryo-EM structure (PDB 8YKV) was solved at 2.48 Å resolution with the human receptor in an active conformation coupled to Gi protein [1]. In contrast, the most widely used SUCNR1 antagonist, NF-56-EJ40, has only been structurally characterized in complex with a humanized rat SUCNR1 construct (PDB 6RNK, 1.94 Å, X-ray diffraction), which required two key species-swapping mutations (K18E, K269N) to enable antagonist binding [2]. No experimental structure of NF-56-EJ40 bound to native human SUCNR1 has been reported. This structural distinction is functionally significant because NF-56-EJ40 exhibits no detectable activity at wild-type rat SUCNR1 and requires humanizing mutations for binding, whereas SUCNR1-IN-2 engages the native human receptor without requiring species-adapted constructs [2][3].

Structural biology Cryo-EM GPCR drug discovery

Pharmacological Mechanism: Partial Agonism of SUCNR1-IN-2 Versus Full Antagonism of NF-56-EJ40

SUCNR1-IN-2 (Compound 31) is a high-affinity partial agonist at human SUCNR1, with an EC50 of 23 nM and an Emax of 61% relative to succinate in an IP3 accumulation assay performed in SUCNR1-transfected HEK-293 cells [1]. In contrast, NF-56-EJ40 is a pure antagonist with an IC50 of 25 nM and a Ki of 33 nM at human SUCNR1, demonstrating no intrinsic agonist activity in the same signaling pathway [2]. SUCNR1-IN-1 (Compound 20) is also described as an inhibitor with an IC50 of 88 nM against hSUCNR1, and compound 7a is a low-potency antagonist with an IC50 of 20 μM [3][4]. The partial agonist profile of SUCNR1-IN-2 means that it can both stimulate submaximal receptor signaling and functionally antagonize succinate-mediated full activation—a dual pharmacological property not shared by any other commercially available SUCNR1 tool compound.

Functional pharmacology GPCR signaling Partial agonism

Binding Mode: SUCNR1-IN-2 Occupies a Unique Dual-Pocket Binding Site Not Exploited by Other SUCNR1 Ligands

The cryo-EM structure of SUCNR1-IN-2 bound to human SUCNR1 reveals a dual-pocket binding mode: the succinic acid moiety occupies the orthosteric pocket (the same site recognized by succinate and maleate), while the biphenyl-trifluoromethoxy extension induces a conformational deflection of residue R99(3.29) and projects into a novel extended pocket not engaged by the endogenous agonist succinate [1]. The GPCRdb interaction analysis of PDB 8YKV identifies key contacts including a charge-assisted hydrogen bond with R99(3.29), hydrogen bonds with Y83(2.64) and H103(3.33), and hydrophobic interactions with L79(2.60), W88(ECL1), and L102(3.32) [2]. In contrast, NF-56-EJ40 binds to an intracellular-facing allosteric site on the humanized rat receptor and stabilizes an inactive conformation, engaging a completely different set of residues [3]. This fundamental difference in binding topology means that SUCNR1-IN-2 and NF-56-EJ40 are complementary—not substitutable—probes for studying SUCNR1 structure-function relationships.

Ligand-receptor interaction Binding pocket Structure-based design

Disease-Relevant Intellectual Property: SUCNR1-IN-2 Is the Only SUCNR1 Tool Compound Explicitly Patented for Neuroinflammation Applications

SUCNR1-IN-2 (Statement 35) is specifically cited in U.S. Patent Application US20230293504A1, titled 'Targeting SUCNR1 to Reduce Neuroinflammation,' filed by Xin Li and assigned to New York University [1]. This patent describes methods and compositions for treating neuroinflammation—including that associated with Alzheimer's disease, Parkinson's disease, and multiple sclerosis—by interfering with succinate/SUCNR1 signaling. No other widely available SUCNR1 tool compound is explicitly associated with a neuroinflammation-specific patent. NF-56-EJ40 was developed by Novartis for metabolic and inflammatory indications (hypertension, liver fibrosis, rheumatoid arthritis) [2], while SUCNR1-IN-1 (Compound 20) was optimized for oral bioavailability in the context of rheumatoid arthritis, liver fibrosis, and obesity [3]. Compound 7a was developed for periodontitis and oral dysbiosis [4]. The patent linkage of SUCNR1-IN-2 to CNS applications provides procurement justification for neuroscience-focused research programs that require a SUCNR1 ligand with documented relevance to neuroinflammatory pathways.

Neuroinflammation Patent landscape Translational research

Ligand-Receptor Interaction Fingerprint: SUCNR1-IN-2 Engages Residues Critical for Species-Selective Pharmacology

The GPCRdb interaction profile for SUCNR1-IN-2 at human SUCNR1 (PDB 8YKV) identifies a unique ensemble of residue contacts including a charge-assisted hydrogen bond with R281(7.39) and hydrogen bonds with Y83(2.64), H103(3.33), and D174(ECL2), along with hydrophobic packing against L79(2.60), W88(ECL1), and L102(3.32) [1]. Notably, residues Y83(2.64) and R99(3.29)—both critical for SUCNR1-IN-2 binding—correspond to positions that differ between human and rodent SUCNR1 and are central to the species-selective pharmacology of NF-56-EJ40 [2]. NF-56-EJ40 binds to an intracellular pocket defined by residues N181(ECL2), K269(7.32), and G84(ECL1)—the very residues that were mutated (N181.31E, K269.7.32N, G84EL1W) to create the humanized rat receptor capable of binding NF-56-EJ40 [2]. This orthogonal engagement of distinct residue sets by SUCNR1-IN-2 versus NF-56-EJ40 underscores that the two compounds interrogate fundamentally different receptor-ligand interaction networks on SUCNR1.

Molecular pharmacology Species selectivity Receptor-ligand fingerprint

Recommended Application Scenarios for SUCNR1-IN-2 Based on Evidence


Structure-Guided Drug Design Targeting the Human SUCNR1 Active State

SUCNR1-IN-2 is the only SUCNR1 ligand with an experimentally determined cryo-EM structure bound to native human SUCNR1 in the active, Gi-coupled conformation (PDB 8YKV, 2.48 Å) [1]. Computational chemists and structural biologists conducting molecular docking, molecular dynamics simulations, or structure-based virtual screening against human SUCNR1 should use the SUCNR1-IN-2 co-structure as the receptor template, rather than the NF-56-EJ40-bound inactive-state structure of the humanized rat receptor, which does not represent the native human binding surface. The dual-pocket binding mode revealed by SUCNR1-IN-2 provides a validated starting point for fragment growing and linking strategies targeting the orthosteric and extended pockets simultaneously.

Functional Studies of SUCNR1 Partial Agonism and Biased Signaling in Neuroinflammation

SUCNR1-IN-2 is a high-affinity partial agonist (EC50 23 nM, Emax 61% via IP3 accumulation) rather than a silent antagonist, making it uniquely suited for studies of ligand bias at human SUCNR1 [2]. In neuroinflammation models where both succinate-induced full activation and tonic SUCNR1 signaling may contribute to pathology, a partial agonist can dissect the contribution of signaling amplitude versus signaling presence. The compound's specific association with neuroinflammation via patent US20230293504A1 further supports its use in CNS-focused SUCNR1 research programs, where NF-56-EJ40—developed in peripheral disease contexts—lacks analogous translational rationale [3].

Orthogonal Pharmacological Profiling of SUCNR1 Ligand Binding Pockets

SUCNR1-IN-2 and NF-56-EJ40 engage completely distinct binding sites on SUCNR1: SUCNR1-IN-2 binds to the orthosteric/extended extracellular pocket, whereas NF-56-EJ40 occupies an intracellular allosteric site [1][4]. Researchers conducting comprehensive SUCNR1 pharmacological profiling should employ both compounds as orthogonal probes to independently interrogate orthosteric and allosteric ligand-receptor interactions. This dual-probe strategy is essential for discriminating between competitive and non-competitive pharmacology in SUCNR1 functional assays, and cannot be achieved using any single SUCNR1 tool compound alone.

Chemical Biology Tool for SUCNR1 Active-State Stabilization

As a partial agonist that stabilizes the active conformation of human SUCNR1, SUCNR1-IN-2 can serve as a chemical biology tool for studying SUCNR1-G protein coupling, receptor trafficking, and desensitization dynamics [1][2]. Unlike antagonists such as NF-56-EJ40 that lock the receptor in an inactive state, SUCNR1-IN-2 enables investigation of active-state-specific receptor conformations, post-translational modifications, and protein-protein interactions. This application is particularly valuable for GPCR biologists studying the conformational dynamics of the succinate receptor signaling complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sucnr1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.